(R)-2-hydroxypalmitic acid

Übersicht

Beschreibung

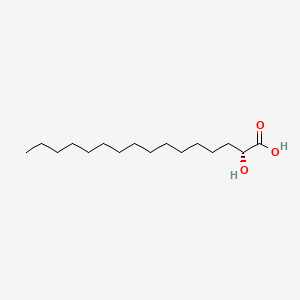

2R-Hydroxypalmitic acid, also known as (R)-2-hydroxypalmitate or (2R)-2-hydroxyhexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 2R-Hydroxypalmitic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2R-Hydroxypalmitic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, 2R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2R-Hydroxypalmitic acid can be converted into (R)-2-hydroxyhexadecanoyl-CoA.

(R)-2-hydroxyhexadecanoic acid is the R-enantiomer of 2-hydroxypalmitic acid. It is a conjugate acid of a (R)-2-hydroxyhexadecanoate. It is an enantiomer of a (S)-2-hydroxyhexadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity in Plants

(R)-2-Hydroxypalmitic acid is involved in the α-oxidation of fatty acids in plants. A study by Saffert et al. (2000) demonstrates the enzyme activity in germinating peas that converts palmitic acid to this compound, among other products. This process is essential for understanding the α-oxidation in plants (Saffert, Hartmann-Schreier, Schön, & Schreier, 2000).

Biomedical Applications

This compound and its derivatives, such as hydroxystearic and hydroxypalmitic acids, have shown potential in biomedical applications. Kokotou et al. (2020) found that certain hydroxy fatty acids exhibit growth inhibitory activities against various human cancer cell lines and can suppress β-cell apoptosis, suggesting their potential role in treating autoimmune diseases like type 1 diabetes (Kokotou et al., 2020).

Lipidomics and Metabolic Studies

2-Hydroxypalmitic acid has been studied in lipidomics, particularly in the context of analyzing hydroxy fatty acids in biological samples. For instance, Seo et al. (2015) developed a method for analyzing various 2-hydroxy fatty acids in plasma, which can be useful for understanding metabolic pathways and disease states (Seo, Yoon, Rhee, Kim, Nam, Lee, Lee, Yee, & Paik, 2015).

Oxidative Stress and Mitochondrial Function

Research by Tonin et al. (2010) indicates that derivatives of hydroxypalmitic acid, like 3-hydroxypalmitic acid, can affect energy homeostasis in the brain. These compounds were found to influence mitochondrial function, suggesting their role in the pathology of certain mitochondrial disorders (Tonin, Ferreira, Grings, Viegas, Busanello, Amaral, Zanatta, Schuck, & Wajner, 2010).

Role in Peroxisomal Function

Hydroxypalmitic acids are substrates for human 2-hydroxy acid oxidases (HAOX1, HAOX2, HAOX3). These enzymes, as identified by Jones et al. (2000), are involved in the oxidation of 2-hydroxy fatty acids and contribute to the fatty acid α-oxidation pathway, indicating their importance in peroxisomal function (Jones, Morrell, & Gould, 2000).

Eigenschaften

CAS-Nummer |

16452-51-0 |

|---|---|

Molekularformel |

C16H32O3 |

Molekulargewicht |

272.42 g/mol |

IUPAC-Name |

(2R)-2-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |

InChI-Schlüssel |

JGHSBPIZNUXPLA-OAHLLOKOSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)O)O |

SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O |

melting_point |

93.3-93.6°C |

Andere CAS-Nummern |

16452-51-0 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)

![(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol](/img/structure/B1250686.png)

![(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1250690.png)